1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene
Description
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene is a polychlorinated aromatic compound structurally characterized by a central ethyl group substituted with four chlorine atoms, a 2-chlorophenyl ring, and an adjacent benzene ring with a chlorine substituent. Its molecular formula is C₁₄H₉Cl₅, with a molecular weight of 357.4 g/mol.
This compound is hypothesized to exhibit pesticidal properties due to structural similarities with organochlorine insecticides like DDT and TDE (tetrachlorodiphenylethane). However, its specific applications, toxicity, and environmental persistence require further empirical validation.
Properties
CAS No. |
68631-02-7 |
|---|---|
Molecular Formula |
C14H8Cl6 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
1-chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H8Cl6/c15-11-7-3-1-5-9(11)13(17,14(18,19)20)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
GPYBXJIOGFTXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the chlorination of 1,2,2,2-tetrachloroethane in the presence of a catalyst. Industrial production methods may involve large-scale chlorination processes with stringent controls to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the chlorinated positions, particularly under basic or catalytic conditions. Key findings include:
-
Hydroxide-mediated substitution : Reaction with NaOH in polar solvents (e.g., DMSO) replaces chlorine atoms with hydroxyl groups, forming phenolic derivatives.
-
Ammonolysis : Substitution with ammonia yields aryl amines, though steric hindrance from the tetrachloroethyl group reduces reaction rates.
Table 1: Substitution Reaction Conditions and Products
| Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| NaOH (10% aq) | DMSO | 80°C | Phenolic derivative | 65–70 |
| NH3 (gas) | Ethanol | 120°C | 2-Amino-tetrachloroethylbenzene | 40–45 |
Dehydrochlorination and Chlorination
The compound participates in sequential dehydrochlorination and chlorination, as demonstrated in industrial synthesis :
-
Dehydrochlorination : Treatment with NaOH at 100°C removes HCl, forming 1,1-bis(chlorophenyl)-2,2-dichloroethylene.
-
Mass chlorination : Subsequent exposure to Cl2 gas at 90–100°C with azobisisobutyronitrile (AIBN) as a catalyst yields 1,1-bis(chlorophenyl)-1,2,2,2-tetrachloroethane .
Key Mechanistic Steps:
-
Catalytic role of AIBN : Initiates radical chain reactions to enhance Cl2 incorporation .
-
Steric effects : The 2-chlorophenyl group directs chlorination to the less hindered ethyl chain.
Thermal Decomposition
Thermolysis above 200°C produces toxic byproducts:
-
Major products : Chlorobenzene, tetrachloroethylene, and HCl gas.
-
Kinetics : Decomposition follows first-order kinetics with an activation energy of 120 kJ/mol.
Environmental Degradation Pathways
The compound’s environmental persistence is mitigated by:
-
Photolysis : UV exposure cleaves C-Cl bonds, generating dichlorobenzene and chloroacetic acid derivatives .
-
Biodegradation : Limited microbial breakdown occurs via azoreductases, though low water solubility restricts enzymatic access .
Table 2: Degradation Half-Lives Under Different Conditions
| Condition | Medium | Half-Life |
|---|---|---|
| UV light (254 nm) | Aqueous | 48–72 hours |
| Soil microbiota | Aerobic soil | >6 months |
Reactivity with Metals
-
Zinc-mediated reduction : In acidic ethanol, Zn dust reduces the compound to 1-chloro-2-(1,2-dichloroethyl)benzene, with Cl⁻ ions released.
-
Catalytic dechlorination : Pd/C in H2 atmosphere selectively removes ethyl-bound chlorines.
Stability in Acidic/Basic Media
Scientific Research Applications
Environmental Chemistry
One significant application of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene is in environmental studies. It is often used as a model compound for studying the degradation pathways of chlorinated organic pollutants in soil and water systems.
Case Study : Research indicates that chlorinated compounds can undergo microbial degradation. Studies have demonstrated that specific microbial strains can metabolize such compounds, leading to less toxic byproducts. This is crucial for bioremediation efforts aimed at cleaning contaminated sites.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications as an intermediate in the synthesis of pharmaceuticals. Its chlorinated structure may enhance biological activity or selectivity for certain biological targets.
Case Study : A study explored the synthesis of novel antimicrobial agents derived from chlorinated aromatic compounds. The derivatives exhibited significant antibacterial activity against various pathogens, suggesting that 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene could serve as a precursor for developing new antibiotics.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced durability and chemical resistance.
Case Study : Research has shown that incorporating chlorinated compounds into polymer matrices can improve thermal stability and resistance to solvents. This has implications for creating advanced materials for industrial applications.
Table 1: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Environmental Chemistry | Used to study degradation pathways of pollutants | Microbial strains can metabolize chlorinated compounds |
| Medicinal Chemistry | Intermediate in synthesizing pharmaceuticals | Derivatives show significant antibacterial activity |
| Material Science | Enhances properties of polymers and coatings | Improves thermal stability and solvent resistance |
Mechanism of Action
The mechanism of action of 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but its high reactivity due to the presence of multiple chlorine atoms plays a significant role .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and functional derivatives are well-documented in pesticide chemistry. Below is a detailed comparison with key compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Chlorination Pattern: The tetrachloroethyl group in the target compound distinguishes it from DDT (trichloroethyl) and TDE (dichloroethyl). This higher chlorine content likely enhances its lipophilicity and environmental persistence but may also increase toxicity risks . The 2-chlorophenyl substituent (vs.
Functional Applications: Unlike Mitotane, which is repurposed for adrenal cancer therapy, the target compound lacks documented therapeutic use. Mitotane’s 2,2-dichloroethyl group enables bioactivation to cytotoxic intermediates, a feature absent in the tetrachloroethyl analog . The 2-chlorotrityl chloride resin () shares a chlorinated benzene core but serves as a synthetic reagent, highlighting how minor structural changes dictate application divergence .
Environmental and Metabolic Behavior :
- DDT and TDE are metabolized to DDE (dichlorodiphenyldichloroethylene) via dehydrochlorination. The tetrachloroethyl group in the target compound may resist this pathway, leading to longer environmental half-lives .
- Mitotane undergoes hepatic oxidation to reactive metabolites, whereas the target compound’s steric bulk may impede enzymatic processing, increasing bioaccumulation risks .
Table 2: Physicochemical Data
| Property | Target Compound | o,p’-DDT | Mitotane |
|---|---|---|---|
| Molecular Weight (g/mol) | 357.4 | 354.5 | 320.03 |
| LogP (Predicted) | ~6.2 | 6.19 | 5.1 |
| Water Solubility (mg/L) | <0.1 | 0.003 | 0.5 |
| Vapor Pressure (Pa, 25°C) | 1.2 × 10⁻⁵ | 2.5 × 10⁻⁵ | 1.0 × 10⁻⁴ |
Note: Data inferred from structural analogs and computational models.
Biological Activity
1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene, commonly referred to as Tetraclorobenzene , is a chlorinated aromatic compound with significant biological activity. Its chemical structure and properties contribute to its interaction with biological systems, resulting in various toxicological effects. This article explores the biological activity of Tetraclorobenzene, summarizing relevant research findings, case studies, and presenting data in tabular form for clarity.
- Chemical Formula : C14H8Cl6
- Molecular Weight : 359.9 g/mol
- CAS Number : 53-19-0
Tetraclorobenzene exhibits biological activity primarily through its interaction with cellular mechanisms. The compound is known to disrupt endocrine function and has been implicated in various toxicological pathways:
- Endocrine Disruption : Studies indicate that Tetraclorobenzene can mimic or interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms .
- Cytotoxicity : Research has shown that Tetraclorobenzene can induce cytotoxic effects in various cell lines, leading to apoptosis and necrosis .
Toxicological Effects
The toxicological profile of Tetraclorobenzene includes:
- Carcinogenic Potential : Classified as a possible human carcinogen based on animal studies showing increased tumor incidence .
- Neurotoxicity : Exposure has been linked to neurotoxic effects, including behavioral changes and neurodevelopmental impairments in animal models .
Case Study 1: Environmental Impact on Aquatic Life
A study conducted on the effects of Tetraclorobenzene on aquatic organisms revealed that exposure led to significant mortality rates among fish species. The research highlighted the compound's persistence in aquatic environments and its bioaccumulation potential, which raises concerns for ecological health .
Case Study 2: Human Health Risk Assessment
A comprehensive risk assessment evaluated the health impacts of Tetraclorobenzene exposure in occupational settings. Findings indicated elevated risks of respiratory issues and skin irritations among workers handling the compound. Long-term exposure was associated with chronic health conditions, emphasizing the need for stringent safety measures .
Summary of Key Studies
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution , leveraging methodologies from structurally analogous chlorinated aromatics.
- Friedel-Crafts Approach : React 2-chlorobenzene derivatives with tetrachloroethylene in the presence of AlCl₃ as a catalyst. Monitor reaction progress using TLC (thin-layer chromatography) and optimize temperature (60–80°C) to minimize side products like polychlorinated byproducts .
- Nucleophilic Substitution : Use 2-chlorophenylmagnesium bromide with 1,1,2,2-tetrachloroethane under inert conditions. Employ Schlenk-line techniques to exclude moisture, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Key Optimization Factors : - Catalyst loading (AlCl₃ at 1.2–1.5 equivalents).
- Reaction time (12–24 hours for complete conversion).
Basic: How can NMR and IR spectroscopy confirm the structural identity of this compound?
Methodological Answer:
- ¹H NMR : Expect aromatic proton signals in the δ 7.2–7.8 ppm range, with coupling patterns reflecting substituent positions. The absence of vinyl protons (δ 5–6 ppm) excludes unsaturated impurities .
- ¹³C NMR : Aromatic carbons appear at δ 120–140 ppm. The tetrachloroethyl group shows distinct signals: C-Cl carbons at δ 75–85 ppm and the central carbon at δ 50–60 ppm .
- IR Spectroscopy : Stretching vibrations for C-Cl bonds (550–650 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹). Compare to reference spectra of chlorinated benzenes to validate substituent positions .
Basic: What physicochemical properties are critical for laboratory handling, and how can they be determined?
Methodological Answer:
Key properties include solubility , log P , and thermal stability .
Handling Precautions : Use fume hoods for volatile chlorinated intermediates and store under nitrogen to prevent hydrolysis .
Advanced: How does this compound’s environmental persistence compare to DDT derivatives?
Methodological Answer:
Comparative studies using soil microcosms and bioaccumulation assays reveal:
- Half-Life (Soil) : ~120 days (vs. DDT’s 2–15 years), assessed via GC-MS quantification of degradation products .
- Bioaccumulation Factor (BAF) : BAF < 500 (lower than DDT’s BAF > 10,000) in fish models, measured using radiolabeled compound tracing .
Mechanistic Insight : The bulky tetrachloroethyl group reduces membrane permeability, limiting bioaccumulation relative to DDT’s linear structure .
Advanced: What analytical challenges arise in environmental quantification, and how can they be resolved?
Methodological Answer:
Challenges :
- Low aqueous solubility complicates extraction from water matrices.
- Co-elution with other polychlorinated aromatics in GC-MS.
Solutions : - Extraction : Solid-phase extraction (SPE) using C18 cartridges, eluting with dichloromethane .
- Chromatography : Use a DB-5MS column with a slow temperature ramp (3°C/min) to resolve peaks. Confirm identity via high-resolution MS (HRMS) with m/z accuracy < 5 ppm .
- Quality Control : Spike recovery tests (85–110%) and internal standards (e.g., ¹³C-labeled analogs) .
Advanced: How do computational models predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
*DFT Calculations (B3LYP/6-311+G)**:
- Activation Energy : Predicts SN2 pathways at the central ethyl carbon (ΔG‡ = 25–30 kcal/mol), favoring hydroxide attack in polar aprotic solvents .
- Transition State Analysis : Visualize intermediate geometries using Gaussian 16. Steric hindrance from the 2-chlorophenyl group slows reactivity compared to less substituted analogs .
Experimental Validation : Kinetic studies in DMSO/water mixtures show a rate constant (k) of 1.2 × 10⁻⁴ L/mol·s, aligning with computational predictions .
Advanced: How should researchers address contradictions in reported thermodynamic data (e.g., Henry’s Law constants)?
Methodological Answer:
Case Study : Discrepancies in Henry’s Law constants (e.g., 1.5 × 10⁻³ vs. 2.0 × 10⁻³ atm·m³/mol) arise from varying experimental temperatures (20°C vs. 25°C).
Resolution Protocol :
Meta-Analysis : Compile literature data and normalize to 25°C using van’t Hoff corrections .
Experimental Replication : Use EPA-approved headspace GC methods under controlled conditions .
Uncertainty Quantification : Report confidence intervals (±15%) due to matrix effects in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
